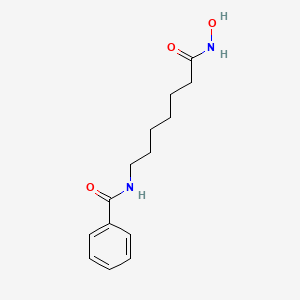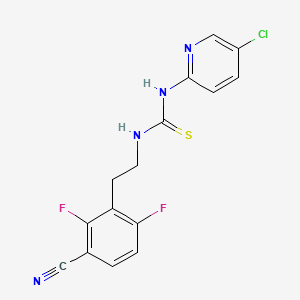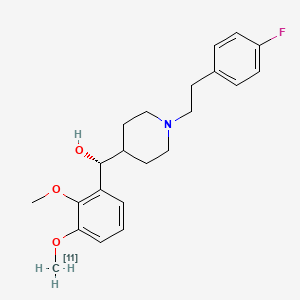
Volinanserin C-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[11C]volinanserin: est une version radiomarquée du volinanserin, un antagoniste hautement sélectif du récepteur de la sérotonine 5-HT2A. Ce composé est fréquemment utilisé dans la recherche scientifique pour étudier la fonction du récepteur 5-HT2A, qui est impliqué dans divers troubles neurologiques et psychiatriques .
Méthodes De Préparation
La synthèse du volinanserin implique plusieurs étapes :
Protection de l’isonipecotate d’éthyle : L’isonipecotate d’éthyle est protégé par l’anhydride Boc pour donner l’n-boc-4-pipéridinecarboxylate d’éthyle.
Échange ester-amide : Ce composé protégé subit un échange ester-amide avec le chlorhydrate de N-méthoxy méthylamine en présence d’un agent de couplage CDI pour former la 1-Boc-4-[méthoxy(méthyl)carbamoyl]pipéridine.
Synthèse de la cétone de Weinreb : La benzoylation avec le 1,2-diméthoxybenzène produit la 1-Boc-4-(3,4-diméthoxybenzoyl)pipéridine.
Élimination de l’acide : Le groupe protecteur uréthane est éliminé pour produire la (3,4-diméthoxyphényl)-pipéridin-4-ylméthanone.
Réduction : La cétone est réduite par le borohydrure de sodium pour former la (3,4-diméthoxyphényl)-pipéridin-4-ylméthanol.
Résolution de l’alcool : L’alcool est résolu et l’azote secondaire est alkylé avec le bromure de 4-fluorophénéthyle pour achever la synthèse du volinanserin.
Analyse Des Réactions Chimiques
Le volinanserin subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir les cétones en alcools.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique ou du cycle pipéridine. Les réactifs couramment utilisés dans ces réactions comprennent le borohydrure de sodium pour la réduction et divers agents oxydants pour l’oxydation.
Applications de la recherche scientifique
Le volinanserin est largement utilisé dans la recherche scientifique pour sa capacité à se lier sélectivement au récepteur 5-HT2A. Ses applications comprennent :
Neurosciences : Étude du rôle du récepteur 5-HT2A dans la fonction cérébrale et le comportement.
Psychiatrie : Étude des effets thérapeutiques potentiels des antagonistes du récepteur 5-HT2A dans le traitement de troubles psychiatriques tels que la schizophrénie, la dépression et l’insomnie.
Pharmacologie : Exploration de la pharmacocinétique et de la pharmacodynamie des antagonistes du récepteur 5-HT2A.
Études de liaison des radioligands : Utilisation du [11C]volinanserin radiomarqué dans l’imagerie par tomographie par émission de positons (TEP) pour visualiser et quantifier les récepteurs 5-HT2A dans le cerveau
Applications De Recherche Scientifique
Volinanserin is widely used in scientific research for its ability to selectively bind to the 5-HT2A receptor. Its applications include:
Neuroscience: Investigating the role of the 5-HT2A receptor in brain function and behavior.
Psychiatry: Studying the potential therapeutic effects of 5-HT2A receptor antagonists in treating psychiatric disorders such as schizophrenia, depression, and insomnia.
Pharmacology: Exploring the pharmacokinetics and pharmacodynamics of 5-HT2A receptor antagonists.
Radioligand Binding Studies: Using radiolabeled [11C]volinanserin in positron emission tomography (PET) imaging to visualize and quantify 5-HT2A receptors in the brain
Mécanisme D'action
Le volinanserin exerce ses effets en se liant sélectivement et en antagonisant le récepteur de la sérotonine 5-HT2A. Ce récepteur est impliqué dans la régulation de l’humeur, de la cognition et de la perception. En bloquant le récepteur 5-HT2A, le volinanserin peut moduler l’activité de la sérotonine et d’autres neurotransmetteurs, ce qui conduit à des changements dans la fonction cérébrale et le comportement .
Comparaison Avec Des Composés Similaires
Le volinanserin est unique en raison de sa haute sélectivité pour le récepteur 5-HT2A. Les composés similaires comprennent :
- Glemanserin
- Pruvanserin
- Roluperidone
- Lenperone
- Lidanserin
- Ketanserin
- Ritanserin
- Eplivanserin
- Pimavanserin
Ces composés ciblent également le récepteur 5-HT2A, mais peuvent différer en termes de sélectivité, de puissance et de propriétés pharmacocinétiques .
Propriétés
Numéro CAS |
174792-03-1 |
|---|---|
Formule moléculaire |
C22H28FNO3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-(2-methoxy-3-(111C)methoxyphenyl)methanol |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1/i1-1 |
Clé InChI |
HXTGXYRHXAGCFP-AVUPQLEMSA-N |
SMILES isomérique |
COC1=C(C=CC=C1O[11CH3])[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
SMILES canonique |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)
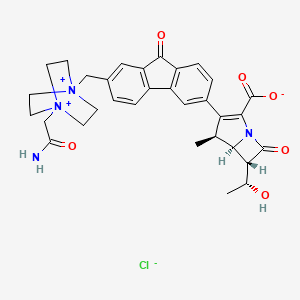
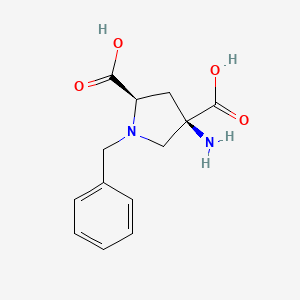
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)


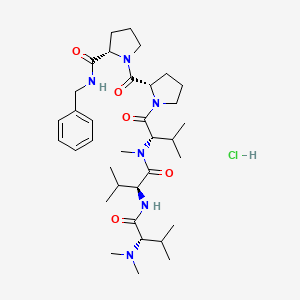

![2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3062093.png)

